CARP toxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CARP toxin is a bioactive compound isolated from the bile of the common carp (Cyprinus carpio). This toxin has been identified as a steroid-related substance with a sulfate ester group in its molecular structure . It is known to cause various symptoms such as paralysis, convulsions, and liver dysfunction when ingested .
Preparation Methods
Synthetic Routes and Reaction Conditions
The isolation of CARP toxin involves several steps. Initially, the bile is extracted from the gallbladder of the carp. The bile is then subjected to methanol extraction under reflux conditions. The extract is defatted and treated with Amberlite XAD-2 resin. The unbound fraction is further purified using high-performance liquid chromatography (HPLC) on a D-ODS-5 column .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its specific source and complex extraction process. The toxin is primarily obtained through the isolation from carp bile in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
CARP toxin undergoes various chemical reactions, including:
Oxidation: The toxin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the sulfate ester group in the molecule.
Substitution: The sulfate ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original this compound molecule.
Scientific Research Applications
CARP toxin has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of steroid-related substances.
Biology: Researchers investigate its effects on cellular processes and its potential as a biological marker.
Medicine: Studies focus on its toxicological effects and potential therapeutic applications.
Mechanism of Action
The mechanism of action of CARP toxin involves its interaction with cellular membranes and enzymes. The toxin binds to specific receptors on the cell membrane, leading to cellular uptake and subsequent disruption of cellular processes. It affects various molecular targets, including enzymes involved in metabolic pathways and signaling cascades .
Comparison with Similar Compounds
Similar Compounds
T-2 Toxin: A mycotoxin produced by fungi, known for its toxic effects on various organisms.
Ochratoxin A: Another mycotoxin with significant toxicological effects.
Uniqueness
CARP toxin is unique due to its specific source (carp bile) and its steroid-related structure with a sulfate ester group.
Properties
CAS No. |
53939-18-7 |
---|---|
Molecular Formula |
C27H48O8S |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
[(6R)-2-(hydroxymethyl)-6-[(3R,5R,7R,8R,9S,10S,12S,13R,14S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] hydrogen sulfate |
InChI |
InChI=1S/C27H48O8S/c1-16(5-4-6-17(14-28)15-35-36(32,33)34)20-7-8-21-25-22(13-24(31)27(20,21)3)26(2)10-9-19(29)11-18(26)12-23(25)30/h16-25,28-31H,4-15H2,1-3H3,(H,32,33,34)/t16-,17?,18-,19-,20?,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
KAOLEMQCYWHOJQ-JCLZTNMTSA-N |
Isomeric SMILES |
C[C@H](CCCC(CO)COS(=O)(=O)O)C1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCCC(CO)COS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.